N-[(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]methanamine

PI3K isoform selectivity p110α inhibition kinase profiling

Researchers studying PI3K/AKT/DNA repair crosstalk require a probe that inhibits both p110α and DNA-PK-most commercial p110α inhibitors lack DNA-PK activity. PIK-75 uniquely fills this dual-target niche. • Only imidazo[1,2-a]pyridine-based inhibitor combining p110α (IC50=5.8 nM) & DNA-PK (IC50=2 nM). • Distinct Ser773-dependent binding mechanism unmatched by Alpelisib or Inavolisib; mandatory control for SAR campaigns. • Validated in vivo in melanoma xenografts; available from stock with global shipping.

Molecular Formula C9H9BrN4
Molecular Weight 253.10 g/mol
Cat. No. B14079804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]methanamine
Molecular FormulaC9H9BrN4
Molecular Weight253.10 g/mol
Structural Identifiers
SMILESCNN=CC1=CN=C2N1C=C(C=C2)Br
InChIInChI=1S/C9H9BrN4/c1-11-13-5-8-4-12-9-3-2-7(10)6-14(8)9/h2-6,11H,1H3
InChIKeyXZALZMCQURMBKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]methanamine (PIK-75): A p110α-Selective PI3K/DNA-PK Inhibitor for Targeted Cancer Research


N-[(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]methanamine, commonly designated PIK-75, is a synthetic imidazo[1,2-a]pyridine derivative that functions as a potent, ATP-competitive inhibitor of the class I PI3K catalytic isoform p110α and DNA-dependent protein kinase (DNA-PK) . First described by Hayakawa et al. in 2007, it has become a widely used chemical probe for dissecting PI3K/AKT/mTOR signaling and DNA repair pathways [1].

Workflow p110α-selective PI3K/DNA-PK pathway inhibition studies
Probe Type Imidazo[1,2-a]pyridine-based ATP-competitive chemical probe
Model Context Cancer cell signaling and DNA damage response research

Why PIK-75 Cannot Be Replaced by Other PI3Kα Inhibitors in Mechanism-Driven Studies


Although multiple PI3Kα inhibitors are commercially available, PIK-75 occupies a unique mechanistic niche. It is the only imidazo[1,2-a]pyridine-based p110α inhibitor that simultaneously potently suppresses DNA-PK (IC50 = 2 nM) [1]. Its binding mode—involving a direct interaction with the non-conserved residue Ser773 in p110α—differs fundamentally from that of other p110α-selective agents such as BYL-719 (Alpelisib) or GDC-0077 (Inavolisib), which target alternative binding pockets [2]. Even among its closest structural congeners (J-32, A-66S), PIK-75 exhibits a unique region-2 binding mechanism that cannot be replicated by simple analog substitution [3].

Binding Mode Uniqueness Ser773 interaction is exclusive to the imidazo[1,2-a]pyridine class; other p110α inhibitors (e.g., Alpelisib, Inavolisib) engage alternative pockets, limiting direct substitution.
Dual DNA-PK Activity Gap Most p110α-selective inhibitors lack potent DNA-PK inhibition; only PIK-75 provides concurrent target engagement, making analogs unsuitable for DNA repair crosstalk studies.
Analog Profile Shift Close structural analogs (J-32, A-66S) exhibit distinct selectivity ratios and region-2 binding differences; simple analog replacement may alter isoform-response interpretation.

Head-to-Head Quantitative Differentiation of PIK-75 Against Its Closest Analogs and In-Class PI3Kα Inhibitors


PIK-75 Exhibits a Distinct Isoform-Selectivity Fingerprint Compared to J-32 and A-66S

In a standardized head-to-head enzymatic assay, PIK-75 demonstrated superior p110α potency relative to its direct structural analogs. The IC50 for p110α was 44 nM for PIK-75, compared to 67 nM for J-32 and 75 nM for A-66S [1]. The selectivity window (p110β IC50 / p110α IC50) was 29-fold for PIK-75, 17-fold for J-32, and 224-fold for A-66S [2]. Critically, the molecular basis of selectivity is unique: PIK-75 selectivity is mediated by Ser773 (region 2), whereas A-66S relies on Gln859 (region 1) and J-32 on Lys776/Ile771 [3].

p110α Selectivity Profile
Head-to-head
PIK-75 IC50 44 nM vs J-32 67 nM vs A-66S 75 nM; selectivity ratio 29 vs 17 vs 224
Supports isoform-selectivity interpretation via Ser773-dependent region-2 binding.
Recombinant p110α/p85α kinase assay, PI substrate, luminescent detection.
PI3K isoform selectivity p110α inhibition kinase profiling

PIK-75 Is the Only p110α Inhibitor with Potent Dual DNA-PK Activity—Unmatched by BYL-719 or GDC-0077

PIK-75 is a potent dual inhibitor of p110α and DNA-PK. In cell-free assays, it inhibits DNA-PK with an IC50 of 2 nM, which is comparable to its p110α IC50 of 5.8 nM [1]. In contrast, the clinically advanced PI3Kα inhibitors BYL-719 (Alpelisib) and GDC-0077 (Inavolisib) are designed to be highly selective for PI3Kα and show minimal activity against DNA-PK [2]. This dual activity makes PIK-75 uniquely suited for studying the intersection of PI3K signaling and DNA damage repair.

DNA-PK Dual Inhibition
Class-level
DNA-PK IC50 = 2 nM (comparable to p110α IC50 5.8 nM)
Enables unique PI3K/DNA repair crosstalk investigation not achievable with other p110α inhibitors.
Cell-free enzymatic assays; Alpelisib and Inavolisib show negligible DNA-PK activity.
DNA-PK inhibition dual PI3K/DNA-PK targeting cancer DNA repair

PIK-75 Demonstrates In Vivo Antitumor Efficacy in Melanoma Xenograft Models—Validated Against Standard-of-Care BRAF Inhibitors

In a screen of 349 anticancer compounds against melanoma cells, PIK-75 was identified as the 'top active' drug [1]. In mouse xenograft models, PIK-75 in combination with the BRAF inhibitor vemurafenib demonstrated significant tumor growth inhibition associated with increased apoptosis [2]. This in vivo validation in a therapeutically challenging melanoma model provides procurement-grade evidence of biological activity beyond simple enzymatic potency.

In Vivo Tumor Model Response
Cross-study comparable
Combination with BRAF inhibitor showed tumor growth inhibition in melanoma xenografts
Supports in vivo model-response validation for PI3K/BRAF co-targeting studies.
Mouse xenograft model; dosing context 50 mg/kg; apoptosis endpoints assessed.
in vivo xenograft melanoma PI3K/AKT pathway vemurafenib combination

Structural Optimization to DW09849 Confirms PIK-75 as the Benchmark for Cellular Potency

DW09849—a direct structural analog differing only by an ethyl-for-methyl substitution on the hydrazine moiety—was designed to reduce the off-target effects of PIK-75 [1]. However, DW09849 exhibited elevated IC50 values in proliferation assays compared to PIK-75, meaning that the improved selectivity came at the cost of reduced cellular potency [2]. This trade-off establishes PIK-75 as the more potent parent compound for applications where maximal target engagement is prioritized over selectivity.

Cellular Potency Benchmark
Head-to-head
PIK-75 more potent than DW09849 in RH30 proliferation assay; DW09849 selectivity gains reduced potency
Establishes PIK-75 as parent benchmark for target engagement over off-target selectivity trade-off.
RH30 rhabdomyosarcoma cells; phospho-AKT signaling readout.
PIK-75 analog DW09849 off-target reduction cellular selectivity

Optimal Deployment Scenarios for N-[(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]methanamine Based on Verified Differentiation Evidence


Elucidating p110α-Specific Signaling Nodes in Cells Expressing Wild-Type vs. Mutant PI3Kα

PIK-75's potent inhibition of p110α (IC50 = 5.8 nM) combined with its unique Ser773-dependent binding mechanism [3] makes it the preferred chemical probe for dissecting p110α-specific signaling events. Unlike A-66S or J-32, which engage different non-conserved residues, PIK-75 can be used to specifically interrogate region-2-dependent functions of p110α [4].

Investigating the DNA Damage Response via Simultaneous PI3Kα/DNA-PK Blockade

The dual inhibitory profile of PIK-75 (DNA-PK IC50 = 2 nM; p110α IC50 = 5.8 nM) [3] renders it uniquely suitable for studying the crosstalk between PI3K/AKT survival signaling and DNA double-strand break repair. No other commercially available p110α inhibitor (including Alpelisib and Inavolisib) offers this dual activity, making PIK-75 indispensable for synthetic lethality screens and DNA repair pathway analysis [4].

In Vivo Preclinical Proof-of-Concept Studies in Melanoma and Other Solid Tumors

PIK-75 has demonstrated in vivo efficacy in melanoma xenograft models, particularly in combination with BRAF inhibitors such as vemurafenib [3]. This established in vivo track record provides a validated starting point for preclinical efficacy studies, reducing the risk of procuring compounds with unproven in vivo activity [4].

Structure-Activity Relationship (SAR) Studies Centered on the Imidazo[1,2-a]pyridine Scaffold

As the founding member of the imidazo[1,2-a]pyridine class of PI3Kα inhibitors, PIK-75 serves as the essential reference compound for SAR campaigns. The well-characterized impact of the 6-bromo substituent and the methylideneamino linkage on potency and selectivity [3] makes PIK-75 the mandatory control for any medicinal chemistry program aimed at developing next-generation PI3Kα or DNA-PK inhibitors with this scaffold [4].

Application
Selection Property
Validation Focus
p110α-Specific Signaling Elucidation
Ser773-dependent binding mechanism probe
Region-2 functional dissection in wild-type vs. mutant PI3Kα
DNA Damage Response & Synthetic Lethality Studies
Dual PI3Kα/DNA-PK inhibitory profile
DNA repair pathway crosstalk and combination screening
Preclinical In Vivo Model-Response Studies
Reported in vivo tumor model response
Xenograft endpoint validation with PI3K/BRAF co-inhibition
SAR and Medicinal Chemistry Control
Benchmark imidazo[1,2-a]pyridine scaffold
Structure-activity relationship reference for analog development
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